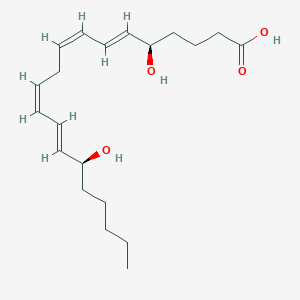![molecular formula C36H48N2O10 B1167916 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxypheny CAS No. 111188-70-6](/img/new.no-structure.jpg)
1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxypheny
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxypheny] is an intriguing heterocyclic compound characterized by a benzothiazepine ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Benzothiazepin-4(5H)-one typically involves a multi-step process. One common method includes the condensation of 2-aminobenzenethiol with a β-keto ester, followed by cyclization and subsequent functional group transformations to introduce the acetyloxy and dimethylaminoethyl moieties. Reaction conditions often involve the use of acid or base catalysts, varying temperatures, and solvent systems optimized for each step.
Industrial Production Methods
While laboratory-scale synthesis focuses on purity and yield optimization, industrial production prioritizes scalability, cost-effectiveness, and environmental considerations. Industrial methods may utilize continuous flow reactors, green chemistry principles, and alternative energy sources to enhance the efficiency and sustainability of the synthesis process.
化学反应分析
Types of Reactions
1,5-Benzothiazepin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen or addition of hydrogen, often facilitated by reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of hydrogen atoms or functional groups with other atoms or groups, using reagents such as halogens, acids, or organometallic compounds.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), acids (HCl, H₂SO₄)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
科学研究应用
1,5-Benzothiazepin-4(5H)-one is explored in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Evaluated for its pharmacological properties, including its potential as an anti-inflammatory, antiviral, or anticancer agent.
Industry: Employed in the formulation of specialty chemicals, including dyes, pigments, and polymer additives.
作用机制
The mechanism of action of 1,5-Benzothiazepin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways. This interaction often leads to modulation of cellular activities, such as inhibition of enzyme function or alteration of signal transduction pathways. Detailed studies of its binding affinities, conformational changes, and downstream effects are crucial for understanding its full potential.
相似化合物的比较
Similar Compounds
1,5-Benzothiazepine
1,5-Benzodiazepine
1,5-Benzoxazepine
Uniqueness
Compared to similar compounds, 1,5-Benzothiazepin-4(5H)-one stands out due to its unique combination of functional groups, which confer distinct physicochemical properties and biological activities. Its acetyloxy and dimethylaminoethyl groups enhance its solubility, reactivity, and potential for selective interactions with biological targets.
Crafting detailed articles about specific compounds definitely requires precision. If there's more to delve into, just say the word!
属性
CAS 编号 |
111188-70-6 |
|---|---|
分子式 |
C36H48N2O10 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bis[N-methyl(perfluorobutyl)sulfonamidoethyl]phosphoric acid](/img/structure/B1167842.png)
![4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine](/img/structure/B1167853.png)

